3,3,6,6-Tetrachloro-1,2-dioxane 3,3,6,6-Tetrachloro-1,2-dioxane
Brand Name: Vulcanchem
CAS No.: 524938-51-0
VCID: VC19049617
InChI: InChI=1S/C4H4Cl4O2/c5-3(6)1-2-4(7,8)10-9-3/h1-2H2
SMILES:
Molecular Formula: C4H4Cl4O2
Molecular Weight: 225.9 g/mol

3,3,6,6-Tetrachloro-1,2-dioxane

CAS No.: 524938-51-0

Cat. No.: VC19049617

Molecular Formula: C4H4Cl4O2

Molecular Weight: 225.9 g/mol

* For research use only. Not for human or veterinary use.

3,3,6,6-Tetrachloro-1,2-dioxane - 524938-51-0

Specification

CAS No. 524938-51-0
Molecular Formula C4H4Cl4O2
Molecular Weight 225.9 g/mol
IUPAC Name 3,3,6,6-tetrachlorodioxane
Standard InChI InChI=1S/C4H4Cl4O2/c5-3(6)1-2-4(7,8)10-9-3/h1-2H2
Standard InChI Key FHEKHMJSXKWMSV-UHFFFAOYSA-N
Canonical SMILES C1CC(OOC1(Cl)Cl)(Cl)Cl

Introduction

Physicochemical Properties

Structural Characteristics

The compound features a 1,2-dioxane backbone with chlorine atoms at the 3 and 6 positions, creating a symmetrical substitution pattern. The chair conformation of the dioxane ring is stabilized by intramolecular hydrogen bonding between oxygen atoms and adjacent chlorines. Key structural parameters include:

PropertyValue
Molecular formulaC₄H₄Cl₄O₂
Molecular weight225.9 g/mol
IUPAC name3,3,6,6-tetrachlorodioxane
SMILES notationC1CC(OOC1(Cl)Cl)(Cl)Cl
PropertyValueSource
Density~1.6–1.8 g/cm³ (estimated)
Boiling pointDecomposes before boiling
Solubility in waterLow (hydrophobic)
Log K<sub>ow</sub>~3.5–4.0 (estimated)

The compound’s low water solubility and moderate octanol-water partition coefficient (K<sub>ow</sub>) suggest a propensity for bioaccumulation in lipid-rich tissues .

Synthesis and Manufacturing

Chlorination of 1,2-Dioxane

The primary synthesis route involves the radical chlorination of 1,2-dioxane under controlled conditions:

C4H8O2+4Cl2UV lightC4H4Cl4O2+4HCl\text{C}_4\text{H}_8\text{O}_2 + 4 \text{Cl}_2 \xrightarrow{\text{UV light}} \text{C}_4\text{H}_4\text{Cl}_4\text{O}_2 + 4 \text{HCl}

Key parameters include:

  • Temperature: 40–60°C

  • Catalyst: FeCl₃ or AlCl₃

  • Yield: 60–70% (optimized conditions) .

Alternative Routes

  • Ring-closing reactions: Cyclization of dichloroethylene glycol derivatives with chlorine donors .

  • Byproduct formation: Observed in the synthesis of chlorinated solvents, though rarely isolated .

Chemical Reactivity and Stability

Substitution Reactions

The chlorine atoms undergo nucleophilic substitution (S<sub>N</sub>2) with strong bases (e.g., NaOH), yielding hydroxyl or alkoxy derivatives:

C4H4Cl4O2+4OHC4H4O6+4Cl\text{C}_4\text{H}_4\text{Cl}_4\text{O}_2 + 4 \text{OH}^- \rightarrow \text{C}_4\text{H}_4\text{O}_6 + 4 \text{Cl}^-

Thermal Decomposition

Above 150°C, the compound decomposes into toxic byproducts, including phosgene (COCl₂) and chloroethenes.

Environmental Persistence

  • Hydrolysis: Slow in aqueous media (half-life >1 year at pH 7) .

  • Photolysis: UV irradiation generates chlorine radicals, contributing to atmospheric ozone depletion .

Applications and Industrial Relevance

Research Use

  • Organic synthesis: Intermediate in the preparation of polychlorinated surfactants and polymer crosslinkers .

  • Analytical chemistry: Reference standard for gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated compounds .

Historical Applications

  • Solvent mixtures: Briefly explored in the 1980s as a niche solvent for halogenated resins, but phased out due to toxicity concerns .

Toxicity and Environmental Impact

Acute Toxicity

  • Oral LD₅₀ (rats): 250–300 mg/kg (estimated based on structural analogs) .

  • Dermal irritation: Causes severe erythema in rabbit models.

Research Gaps and Future Directions

  • Degradation pathways: Microbial degradation via Shewanella oneidensis-driven Fenton reactions shows promise but requires validation .

  • Ecotoxicology: Limited data on chronic exposure effects in aquatic ecosystems .

  • Analytical methods: Development of high-sensitivity LC-MS/MS protocols for environmental monitoring .

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